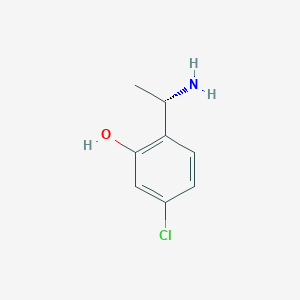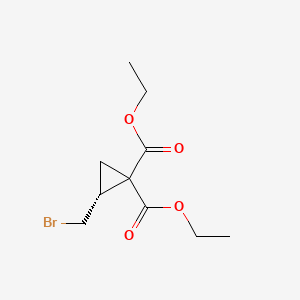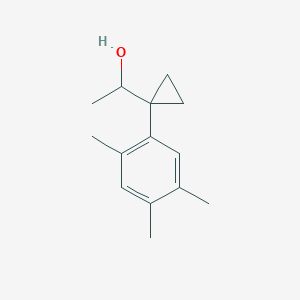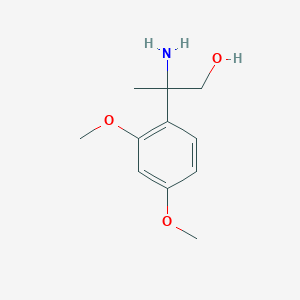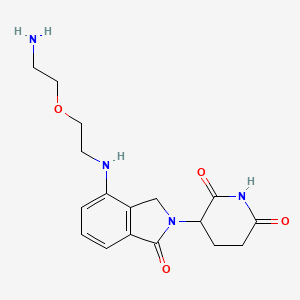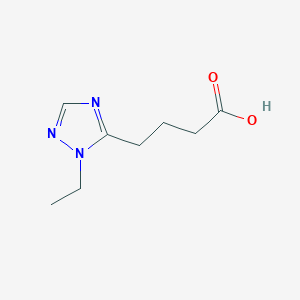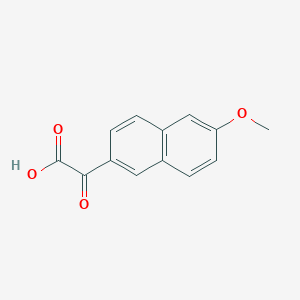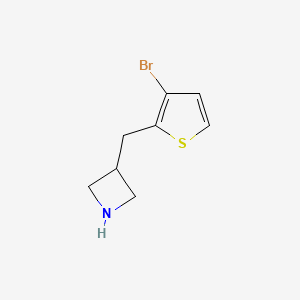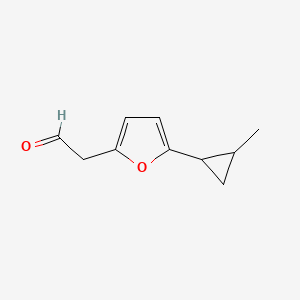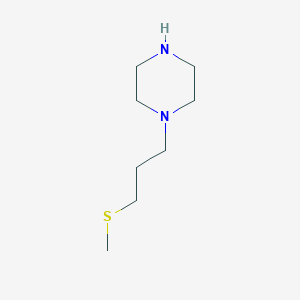
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a thiazole ring, an amino group, and a secondary alcohol. It is a small molecule with the chemical formula C₆H₁₀N₂OS and a molecular weight of 158.221 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method involves the esterification of thiazole carboxylic acids followed by reduction and amination . The reaction conditions often include the use of methanol and hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include ketones, reduced thiazole derivatives, and substituted amino alcohols .
Scientific Research Applications
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is not well-defined. it is known to act as a Bronsted base, capable of accepting a proton from a donor. This property is attributed to the presence of the amino group . The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride: Similar structure but different functional groups.
2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol: Contains a bromine atom instead of an amino group
Uniqueness
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of a thiazole ring, an amino group, and a secondary alcohol. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Properties
CAS No. |
933694-28-1 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-6(9,4-7)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3 |
InChI Key |
PDTBFKPZTBHYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=NC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


